Methoxyethene-1,1,2-tricarbonitrile

Description

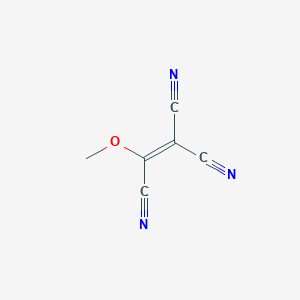

Structure

2D Structure

3D Structure

Properties

CAS No. |

72553-89-0 |

|---|---|

Molecular Formula |

C6H3N3O |

Molecular Weight |

133.11 g/mol |

IUPAC Name |

2-methoxyethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C6H3N3O/c1-10-6(4-9)5(2-7)3-8/h1H3 |

InChI Key |

CGTWHKFCSDGAFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C(C#N)C#N)C#N |

Origin of Product |

United States |

Structural Characterization and Elucidation of Methoxyethene 1,1,2 Tricarbonitrile

Advanced Spectroscopic Methodologies for Definitive Structure Determination

The precise arrangement of atoms and functional groups within Methoxyethene-1,1,2-tricarbonitrile necessitates the use of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the principal tools for providing unambiguous structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals. The synthesis of this compound is noted to proceed via the reaction of ethene-1,1,2,2-tetracarbonitrile with methanol (B129727).

Proton (¹H) NMR Spectroscopic Analysis

Interactive Data Table: Predicted ¹H NMR Data

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (B1213986) (-OCH₃) | 3.5 - 4.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum is crucial for identifying all unique carbon environments within the molecule. For this compound, with a molecular formula of C₆H₃N₃O, five distinct carbon signals are anticipated. These would correspond to the methoxy carbon, the two olefinic carbons of the ethene backbone, and the three nitrile carbons. The chemical shifts of the nitrile and olefinic carbons would be particularly informative about the electronic effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH₃) | 50 - 60 |

| Olefinic C1 (C(CN)₂) | 110 - 120 |

| Olefinic C2 (C(OCH₃)(CN)) | 140 - 150 |

| Nitrile (-C≡N) | 115 - 125 |

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

Given the presence of three nitrile groups, ¹⁵N NMR spectroscopy would provide direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of the nitrile nitrogens can be sensitive to conjugation and substituent effects, offering a deeper understanding of the molecule's electronic structure. However, specific ¹⁵N NMR data for this compound is not currently documented in public databases.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC experiment would correlate the methoxy protons with their directly attached carbon atom. An HMBC experiment would reveal longer-range couplings, for instance, between the methoxy protons and the olefinic carbons, as well as the nitrile carbons, thereby confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Composition Verification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition (C₆H₃N₃O).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. While detailed experimental fragmentation data is not available, plausible fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a cyano radical (•CN).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₆H₃N₃O]⁺ | 133 |

| [M - CH₃]⁺ | [C₅N₃O]⁺ | 118 |

| [M - OCH₃]⁺ | [C₅N₃]⁺ | 102 |

| [M - CN]⁺ | [C₅H₃N₂O]⁺ | 107 |

Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental data for the structural characterization of this compound. Despite its defined chemical structure, with the molecular formula C₅H₃N₃O, detailed analytical findings from key spectroscopic and crystallographic techniques are not publicly available. This article outlines the intended methodologies for the structural elucidation of this compound, while noting the absence of specific data for each technique.

The structural characterization of this compound would theoretically involve a multi-faceted approach, employing a range of advanced analytical techniques to probe its molecular structure, functional groups, electronic properties, and three-dimensional geometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be employed to confirm its molecular formula, C₅H₃N₃O. By measuring the exact mass of the molecular ion, researchers can distinguish it from other compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₄N₃O⁺ | Data not available |

| [M+Na]⁺ | C₅H₃N₃ONa⁺ | Data not available |

| [M-H]⁻ | C₅H₂N₃O⁻ | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Information

To further elucidate the molecular structure, tandem mass spectrometry (MS/MS) would be utilized. This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. For this compound, fragmentation patterns would be expected to show losses of the methoxy group (-OCH₃), cyano groups (-CN), and other characteristic neutral losses, helping to piece together the structural puzzle.

Table 2: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Postulated Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| Data not available | Loss of methoxy radical | Data not available | •OCH₃ |

| Data not available | Loss of hydrogen cyanide | Data not available | HCN |

| Data not available | Loss of carbon monoxide | Data not available | CO |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods would be crucial for confirming the presence of the nitrile (C≡N), ether (C-O-C), and alkene (C=C) functionalities. The characteristic stretching and bending frequencies of these groups would appear at specific wavenumbers in the spectra.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Alkene (C=C) | Stretching | 1640-1680 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Ether (C-O-C) | Symmetric Stretching | 1020-1075 |

| Methyl C-H | Stretching | 2850-2960 |

| Vinyl C-H | Stretching | 3010-3040 |

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy provides insight into the electronic structure of a molecule by measuring the ionization energies of its electrons. This technique would allow for the characterization of the molecular orbitals of this compound, offering a deeper understanding of its chemical bonding and reactivity. However, no photoelectron spectroscopy studies specifically targeting this compound have been found.

X-ray Crystallography for Solid-State Molecular Geometry

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms. This information is critical for understanding the molecule's stereochemistry and intermolecular interactions.

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value/Range |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O Bond Length (vinyl) | ~1.36 Å |

| C-O Bond Length (methyl) | ~1.43 Å |

| C=C-C Bond Angle | ~120° |

| C-O-C Bond Angle | ~110° |

Synthetic Methodologies for Methoxyethene 1,1,2 Tricarbonitrile

Historical Development of Synthetic Approaches to Tricyanovinyl Compounds

The journey to synthesizing Methoxyethene-1,1,2-tricarbonitrile is deeply rooted in the broader history of cyanocarbon chemistry. The development of methods to create molecules with multiple cyano groups has been a significant focus for chemists, driven by the unique electronic properties these groups impart. A pivotal advancement in this area was the synthesis and exploration of tetracyanoethylene (B109619) (TCNE) . wikipedia.org TCNE, a powerful electron acceptor, became a cornerstone reagent for a class of reactions known as tricyanovinylation (TCV). nih.gov

Historically, TCV reactions, particularly with aromatic amines, were found to proceed smoothly and with high yields, establishing them as a cost-effective and preparatively useful method. nih.gov These reactions involve the substitution of one of the cyano groups of TCNE with a nucleophile, creating a tricyanovinyl moiety. This fundamental transformation laid the groundwork for accessing a wide array of tricyanovinyl compounds, including the subject of this article. Early research, such as work published in the 1960s on tricyanoethylene and tricyanovinyl chloride, further expanded the synthetic toolkit available to organic chemists working with these electron-deficient systems. acs.org The rich reactivity of TCNE, including its participation in [4+2] cycloadditions and complex condensations, highlighted its synthetic potential and sparked decades of research into its chemical behavior with various nucleophiles. nih.govacs.orgrsc.org

Direct Synthetic Routes to this compound

The most direct and efficient synthesis of this compound involves the reaction of tetracyanoethylene (TCNE) with methanol (B129727) . evitachem.com This method is notable for its simplicity and high efficiency.

The reaction is typically carried out by stirring a solution of TCNE in methanol at room temperature. The process is rapid, often reaching completion within minutes. The high electrophilicity of the double bond in TCNE, enhanced by the four strongly electron-withdrawing nitrile groups, makes it highly susceptible to attack by nucleophiles like methanol. wikipedia.orgevitachem.com The final product can be purified by standard laboratory techniques such as crystallization or chromatography. evitachem.com

Interactive Table 1: Direct Synthesis of this compound

| Parameter | Details | Source(s) |

| Reactant 1 | Tetracyanoethylene (TCNE) | evitachem.com |

| Reactant 2 | Methanol | evitachem.com |

| Solvent | Methanol (acts as both reactant and solvent) | evitachem.com |

| Temperature | Room Temperature | evitachem.com |

| Reaction Time | Rapid (minutes) | evitachem.com |

| Yield | High | evitachem.com |

| Purification | Crystallization or Chromatography | evitachem.com |

Indirect Synthesis via Precursor Functionalization and Transformation

While direct synthesis from TCNE is highly effective, indirect routes offer alternative strategies and highlight the versatility of cyanocarbon chemistry. These methods typically involve creating a different functionalized precursor which is then transformed into the target methoxy (B1213986) compound.

One conceptual approach is the functionalization of a pre-formed molecule with a tricyanovinyl group. For instance, researchers have successfully introduced tricyanovinyl groups onto polymer backbones in a post-functionalization strategy. nih.gov A similar approach could be envisioned where a different tricyanovinyl derivative, such as tricyanovinyl chloride , is first synthesized. acs.org This precursor could then undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield this compound.

Another indirect pathway involves the transformation of other TCNE reaction products. TCNE is known to react with a wide variety of nucleophiles to form substituted vinyl compounds. sigmaaldrich.com It is conceivable that one of these products could be chemically modified in a subsequent step to introduce the methoxy group, although such multi-step sequences are generally less efficient than the direct approach.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from TCNE and methanol proceeds through a well-established nucleophilic vinylic substitution mechanism, often referred to as an addition-elimination pathway. youtube.com

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (methanol or the more potent methoxide ion) on one of the sp²-hybridized carbon atoms of the TCNE double bond. The extreme electron-deficient nature of the alkene makes it a powerful electrophile. wikipedia.orgnih.gov

Formation of a Tetrahedral Intermediate: This attack breaks the π-bond and forms a transient, negatively charged intermediate (a carbanion) where the carbon atom is sp³-hybridized. The negative charge is stabilized by the three nitrile groups attached to the adjacent carbon.

Elimination of the Leaving Group: The intermediate then collapses, reforming the carbon-carbon double bond and eliminating one of the cyano groups as a cyanide ion (CN⁻). nih.gov In an acidic or protic medium like methanol, this is likely released as hydrogen cyanide (HCN) .

Stereoselective Synthesis Considerations for this compound and Derivatives

This compound itself does not exhibit geometric isomerism (E/Z isomers) because one of the vinylic carbons is bonded to two identical nitrile groups. However, the principles of stereoselective synthesis are crucial when considering derivatives of this compound, which fall under the broader category of trisubstituted, electron-deficient alkenes. The synthesis of such alkenes with high stereocontrol is a significant challenge in organic chemistry. acs.org

Research into the synthesis of related structures, such as trisubstituted acrylates, provides valuable insights. For example, the Horner-Wadsworth-Emmons (HWE) reaction has been successfully employed to synthesize (E)-α-bromoacrylates with high stereoselectivity. This method can be adapted to produce a variety of trisubstituted alkenes. acs.org Similarly, cobalt-catalyzed 1,1-diboration of terminal alkynes provides a stereoselective route to versatile 1,1-diborylalkenes, which can be further functionalized to generate stereodefined trisubstituted alkenes. acs.org

Interactive Table 2: Example of Stereoselective Synthesis of Trisubstituted Alkenes (Z/E ratio)

| Reactant (Aldehyde) | Product | Z/E Ratio | Yield | Source |

| Thienyl-derived p-QM | Thienyl-substituted Olefin | >5:95 (E isomer) | 51% | acs.org |

| β-Naphthyl p-QM | Naphthyl-substituted Olefin | >95:5 (Z isomer) | 52% | acs.org |

These examples demonstrate that while the parent compound lacks stereoisomers, the synthesis of its derivatives requires careful consideration of reaction conditions and reagent choice to control the geometry of the resulting double bond.

Principles of Sustainable Synthesis in this compound Production

Applying the principles of green and sustainable chemistry to the production of this compound involves evaluating the entire synthetic process, from starting materials to final product. rsc.org

The direct synthesis from TCNE and methanol already aligns with some green principles. The reaction is rapid and occurs at room temperature, minimizing energy consumption. It also exhibits high atom economy, as most atoms from the reactants are incorporated into the product. researchgate.net

However, there are areas for improvement and consideration based on broader trends in sustainable nitrile synthesis:

Precursor Synthesis: The synthesis of the TCNE precursor traditionally involves reagents that require careful handling. wikipedia.org Exploring cyanide-free routes for the synthesis of nitrile-containing building blocks is a major goal in green chemistry. organic-chemistry.orgresearchgate.net Biocatalytic methods, for instance, using aldoxime dehydratases, offer a sustainable alternative for producing various nitriles from aldehydes under mild, aqueous conditions, completely avoiding toxic cyanide reagents. nih.govmdpi.com

Solvent Use: While methanol serves as both a reagent and solvent in the direct synthesis, minimizing solvent use or employing greener solvents is a core principle of sustainable chemistry. researchgate.net

Safety: The starting material, TCNE, is known to hydrolyze in the presence of moisture to release toxic hydrogen cyanide and must be handled with appropriate precautions. wikipedia.org Developing synthetic routes that avoid such hazardous intermediates is a long-term sustainability goal.

Reactivity and Mechanistic Chemistry of Methoxyethene 1,1,2 Tricarbonitrile

The Electron-Deficient Nature of the Tricyanovinyl Moiety and its Influence on Reactivity

The high reactivity of methoxyethene-1,1,2-tricarbonitrile stems from the electron-withdrawing nature of the three cyano (nitrile) groups attached to the ethene backbone. evitachem.com These groups render the double bond and the carbon atoms of the cyano groups electrophilic, making the molecule susceptible to attack by nucleophiles. evitachem.com While generally stable under ambient conditions, it is sensitive to strong nucleophiles and bases. evitachem.com

Nucleophilic Addition Reactions to the Activated Alkene Double Bond

The electrophilic character of this compound facilitates nucleophilic addition reactions. Nucleophiles readily attack the electron-deficient carbon atoms of the cyano groups, leading to the formation of various adducts. evitachem.com

This compound can undergo condensation reactions with alcohols and amines to form more complex molecules. evitachem.com For instance, its synthesis often involves the reaction of ethene-1,1,2,2-tetracarbonitrile with methanol (B129727). evitachem.com In a documented reaction, tertiary amines react with this compound in methanol to effectively synthesize a quaternary ammonium (B1175870) compound. evitachem.com

While specific examples with this compound are not detailed in the provided search results, the general reactivity profile of similar electron-deficient alkenes suggests that they would be susceptible to attack by a variety of carbon nucleophiles.

The regioselectivity of nucleophilic additions to this compound is dictated by the electronic properties of the molecule. Nucleophilic attack is directed towards the electrophilic carbon atoms of the cyano groups. evitachem.com The stereoselectivity of these reactions would depend on the specific nucleophile and reaction conditions, though detailed studies on this aspect were not found in the provided search results.

Cycloaddition Reactions Involving this compound

The electron-deficient double bond of this compound makes it a potential candidate for cycloaddition reactions.

Research has indicated the involvement of this compound in photoaddition reactions, such as the reaction of toluene (B28343) with ethene-1,1,2,2-tetracarbonitrile in the presence of methanol. thieme-connect.com In the absence of methanol, the starting material, ethene-1,1,2,2-tetracarbonitrile, decomposes. thieme-connect.com This suggests that this compound can act as an intermediate in such photochemical processes.

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to synthesize six-membered rings. The reactivity of this pericyclic reaction is largely governed by the electronic nature of the diene and the dienophile. This compound, with its three strongly electron-withdrawing nitrile groups, is an excellent candidate to act as a potent dienophile.

The rate of a Diels-Alder reaction is accelerated when the dienophile possesses electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgyoutube.comkhanacademy.org This electronic feature makes it highly reactive towards electron-rich dienes. The general mechanism involves a concerted process where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to form a new six-membered ring. tamu.edu

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a critical aspect. While specific experimental data for this compound is not extensively documented in readily available literature, the principles of frontier molecular orbital (FMO) theory can be applied to predict the likely outcome. The interaction between the HOMO of the diene and the LUMO of the dienophile will dictate the orientation of the addition. The methoxy (B1213986) group, being electron-donating, and the nitrile groups, being electron-withdrawing, will influence the orbital coefficients at the two ends of the double bond, guiding the regiochemical outcome of the cycloaddition.

| Diene | Predicted Major Regioisomer | Rationale |

| 1-Methoxy-1,3-butadiene | 4-Methoxy-3,3,4-tricyano-5-methoxycyclohex-1-ene | The larger HOMO coefficient on C4 of the diene aligns with the larger LUMO coefficient on the dicyano-substituted carbon of the dienophile. |

| 2-Methyl-1,3-butadiene | 4-Methyl-3,3,4-tricyano-5-methoxycyclohex-1-ene | Steric and electronic factors would favor the formation of the "para" isomer. |

This table presents predicted outcomes based on established principles of Diels-Alder reactivity.

1,3-Dipolar Cycloadditions

This compound is also an excellent substrate for 1,3-dipolar cycloadditions. This class of reactions involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. chesci.com The electron-deficient nature of the double bond in this compound makes it a highly reactive dipolarophile.

These reactions are also concerted pericyclic processes, often referred to as Huisgen cycloadditions. chesci.com A wide variety of 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products. Examples of suitable 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.comdiva-portal.org The reaction with an azide, for instance, would yield a triazoline ring, which could potentially rearrange or be further transformed.

The regioselectivity of 1,3-dipolar cycloadditions is determined by the FMO interactions between the dipole and the dipolarophile. In the case of an electron-deficient dipolarophile like this compound, the reaction is typically controlled by the interaction of the HOMO of the 1,3-dipole with the LUMO of the dipolarophile.

| 1,3-Dipole | Resulting Heterocycle | Key Features |

| Phenyl azide | 1-Phenyl-4,4,5-tricyano-5-methoxytriazoline | Formation of a five-membered nitrogen-containing heterocycle. |

| Benzonitrile oxide | 3-Phenyl-4,4,5-tricyano-5-methoxyisoxazoline | Synthesis of an isoxazoline (B3343090) ring system. |

| C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-4,4,5-tricyano-5-methoxyisoxazolidine | Formation of an isoxazolidine (B1194047) ring. |

This table illustrates the expected products from the 1,3-dipolar cycloaddition of this compound with various 1,3-dipoles.

Radical Reactions of this compound

The electronic properties of this compound also make it susceptible to radical reactions. The electron-poor nature of the double bond facilitates the addition of nucleophilic radicals.

Photoinitiated radical additions to alkenes are a valuable method for forming carbon-carbon and carbon-heteroatom bonds. In the context of electron-deficient alkenes like this compound, the addition of nucleophilic radicals is particularly favorable. nih.gov These reactions can be initiated by photoredox catalysis, where a photocatalyst, upon absorbing light, can generate the radical species that then adds to the alkene. acs.orgresearchgate.net

For instance, the addition of a radical generated from a thiol to the double bond of this compound would proceed to form a thioether. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate. The addition of the radical to the carbon bearing the two nitrile groups would be favored, as the resulting radical would be stabilized by the adjacent methoxy group and the remaining nitrile group.

The strong electron-withdrawing character of the three nitrile groups suggests that this compound can act as a good electron acceptor in Single Electron Transfer (SET) processes. Upon accepting an electron, it would form a radical anion. This radical anion can then participate in a variety of subsequent reactions, including radical chain reactions.

While specific studies on this compound are limited, the behavior of structurally similar polycyano compounds like tetracyanoethylene (B109619) (TCNE) provides valuable insights. TCNE is a well-known and potent electron acceptor that readily forms a stable radical anion. This property is central to its use in charge-transfer complexes and as an initiator in certain polymerization reactions. It is reasonable to infer that this compound would exhibit similar, albeit modulated, electron-accepting properties.

Transformations of the Nitrile Functional Groups within this compound

The three nitrile groups in this compound are not merely activating groups for the double bond; they are also functional groups that can undergo a variety of chemical transformations.

Nitrile groups can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. nih.gov The hydrolysis of this compound would likely proceed in a stepwise manner, with the potential to isolate intermediate amides or partially hydrolyzed products under carefully controlled conditions.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Subsequent tautomerization and further hydrolysis can lead to the corresponding carboxylic acid and ammonium salts. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the reaction proceeds to form the carboxylate salt and ammonia.

The reactivity of the three nitrile groups may differ due to their chemical environment. The two geminal nitrile groups are electronically and sterically different from the single nitrile group. It is plausible that the hydrolysis of one nitrile group could influence the reactivity of the others. Complete hydrolysis of all three nitrile groups would lead to the formation of a tricarboxylic acid derivative.

| Reaction Conditions | Primary Product(s) | Mechanism |

| Dilute Acid (e.g., HCl), Heat | Methoxyethene-1,1,2-tricarboxylic acid, Ammonium chloride | Protonation of nitrile, nucleophilic attack by water, formation of amide intermediate, further hydrolysis. |

| Dilute Base (e.g., NaOH), Heat | Sodium salt of methoxyethene-1,1,2-tricarboxylic acid, Ammonia | Nucleophilic attack by hydroxide, formation of amide intermediate, further hydrolysis. |

| Controlled Hydrolysis | Methoxyethene-1,1,2-tricarboxamide (or partially hydrolyzed products) | Partial reaction under milder conditions. |

This table outlines the expected products from the hydrolysis of the nitrile groups in this compound under different conditions.

Reduction to Amines

The reduction of the nitrile groups in this compound to their corresponding amines represents a significant synthetic transformation, opening pathways to various diamine and triamine structures with potential applications in coordination chemistry and material science. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of other polycyano compounds and the tricyanovinyl group.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely employed method for the reduction of nitriles. For this compound, this would involve the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts for this transformation include Raney nickel, platinum oxide (PtO₂), and palladium on carbon (Pd/C). The reaction conditions, such as pressure, temperature, and solvent, would need to be carefully optimized to achieve selective reduction of the nitrile groups without affecting the carbon-carbon double bond or the methoxy group. It is conceivable that under harsh conditions, the double bond could also be reduced.

Chemical Reduction: Chemical reducing agents offer an alternative to catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity might lead to the reduction of other functional groups present in the molecule. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent but is generally not effective for the reduction of nitriles unless used in combination with a catalyst or under specific conditions.

A plausible reduction pathway for this compound would likely yield a mixture of partially and fully reduced products, depending on the stoichiometry of the reducing agent and the reaction conditions. The expected primary product from the complete reduction of all three nitrile groups would be (2-methoxy-3,3,4-triaminobut-1-ene-1,1,2-triyl)trimethanamine.

| Reagent/Catalyst | Expected Product(s) | General Conditions |

| H₂/Raney Ni | (2-methoxy-3,3,4-triaminobut-1-ene-1,1,2-triyl)trimethanamine | High pressure, elevated temperature |

| H₂/Pd/C | (2-methoxy-3,3,4-triaminobut-1-ene-1,1,2-triyl)trimethanamine | Moderate pressure and temperature |

| LiAlH₄ | (2-methoxy-3,3,4-triaminobut-1-ene-1,1,2-triyl)trimethanamine | Anhydrous ethereal solvent (e.g., THF, diethyl ether) |

Other Nitrile-Specific Derivatizations and Functional Group Interconversions

The three nitrile groups on the this compound backbone are versatile handles for a variety of functional group interconversions and derivatizations, leading to a diverse range of novel compounds. The high degree of cyanation makes this molecule an interesting substrate for cycloaddition reactions and nucleophilic attacks.

Hydrolysis: The hydrolysis of the nitrile groups, typically under acidic or basic conditions, would lead to the formation of carboxylic acids. Stepwise hydrolysis might be possible under carefully controlled conditions, yielding intermediate amides. Complete hydrolysis of all three nitrile groups would result in the formation of a tricarboxylic acid derivative.

Cycloaddition Reactions: The electron-withdrawing nature of the three cyano groups makes the double bond of this compound electron-deficient, rendering it a good dienophile in Diels-Alder reactions. It is expected to react with electron-rich dienes to form cyclic adducts.

Furthermore, the nitrile groups themselves can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of tetrazole rings, providing access to highly functionalized heterocyclic systems.

Nucleophilic Addition and Substitution: The carbon atoms of the nitrile groups are electrophilic and can be attacked by nucleophiles. While this is a general reaction of nitriles, the reactivity of this compound is likely enhanced by the presence of three such groups.

Research on the closely related tetracyanoethylene (TCNE) has shown that it readily reacts with primary and secondary amines to yield N-tricyanovinylamines. researchgate.net It is highly probable that this compound would undergo similar reactions, where one of the nitrile groups is substituted by an amine.

Moreover, reactions of TCNE with hydrazines in methanol have been shown to produce 5-aminopyrazole derivatives chemoselectively. nih.gov This suggests that this compound could serve as a precursor for the synthesis of substituted pyrazoles and other heterocyclic compounds. The reaction likely proceeds through a series of nucleophilic additions and intramolecular cyclizations.

| Reaction Type | Reagents | Potential Product(s) |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acids/amides |

| Diels-Alder Cycloaddition | Electron-rich dienes | Cyclic adducts |

| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole derivatives |

| Nucleophilic Substitution | Amines, Hydrazines | Substituted vinylamines, Pyrazoles |

The derivatization of this compound through these and other nitrile-specific reactions represents a promising area for the synthesis of novel and complex molecules with potential applications in various fields of chemistry.

Computational and Theoretical Chemistry Studies on Methoxyethene 1,1,2 Tricarbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of Methoxyethene-1,1,2-tricarbonitrile. By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital interactions, charge distribution, and the nature of chemical bonds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity.

For this compound, the distribution of electron density is heavily influenced by its substituent groups. The methoxy (B1213986) group (-OCH₃) is a strong π-donor, increasing the electron density on the ethene backbone through resonance. Conversely, the three cyano groups (-C≡N) are potent electron-withdrawing groups due to the high electronegativity of nitrogen and their ability to delocalize negative charge.

A computational analysis would reveal a significant polarization of the molecule. The HOMO is expected to have a large contribution from the methoxy group and the C=C double bond, making this region susceptible to electrophilic attack. The LUMO, in contrast, would be localized over the three cyano groups, indicating these sites are the most favorable for nucleophilic attack. evitachem.com Electron density maps would visually confirm this charge separation, showing regions of high electron density (electron-rich) around the methoxy group and regions of low electron density (electron-poor) near the nitrile carbons.

Table 1: Expected Outputs from MO and Electron Density Analysis of this compound

| Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively high energy due to the electron-donating methoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Relatively low energy due to the strong electron-withdrawing cyano groups. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. | A small gap is expected, suggesting high reactivity. |

| Electron Density Map | A visual representation of charge distribution across the molecule. | High electron density localized on the methoxy oxygen and the C=C bond; low density on the nitrile carbons. |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface; predicts sites for non-covalent interactions and reactions. | Negative potential (red) near the oxygen and nitrile nitrogen atoms; positive potential (blue) near the nitrile carbons and hydrogen atoms. |

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the molecular wavefunction in terms of classical Lewis structures, lone pairs, and charge delocalization. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. ucsb.edu This method quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors), which is key to understanding resonance and hyperconjugation effects. wikipedia.orgresearchgate.net

In this compound, an NBO analysis would precisely quantify the electronic interplay between the donor and acceptor groups. Key interactions would include the delocalization of an oxygen lone pair (a donor NBO) into the π* antibonding orbital of the C=C bond (an acceptor NBO). Furthermore, significant delocalization would be expected from the π orbital of the C=C bond into the π* antibonding orbitals of the three C≡N groups. The magnitude of these donor-acceptor interactions is evaluated using second-order perturbation theory. researchgate.net

Table 2: Key Interactions Expected from NBO Analysis of this compound

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Significance |

|---|---|---|---|

| LP (O) | π* (C=C) | n → π* | Resonance effect of the methoxy group, donating electron density to the double bond. |

| π (C=C) | π* (C≡N) | π → π* | Delocalization of electron density from the double bond to the cyano groups; key to the molecule's electrophilic nature. |

| σ (C-H) | σ* (C-C) | σ → σ* | Hyperconjugation effects from the methyl group, contributing to stability. |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. The synthesis of this compound, for instance, often involves the reaction of a tetracyanoethene precursor with methanol (B129727). evitachem.com

A primary goal of reaction modeling is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents a first-order saddle point on the potential energy surface. researchgate.net By identifying the geometry of the TS and calculating its energy relative to the reactants, the activation energy barrier (Ea) can be determined. This barrier is a critical factor governing the reaction rate.

For the nucleophilic addition of methanol to a tetracyanated ethene, computational studies can compare different possible pathways. Calculations would involve optimizing the geometries of the reactants, possible intermediates (like a zwitterion), transition states, and the final product. researchgate.net The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants (or intermediate) to the products. mdpi.com This analysis provides a step-by-step view of bond-forming and bond-breaking processes.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. For a polar reaction involving charged or highly polar species like a zwitterionic intermediate, the inclusion of an implicit solvent model is crucial for obtaining accurate activation energies. researchgate.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method is essential for studying reactions where specific solvent molecules play a direct role, for example, by acting as a proton shuttle or forming specific hydrogen bonds with the transition state. A hybrid approach, combining a few explicit solvent molecules with an implicit continuum, is often used to balance accuracy and computational cost.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and reactivity. This compound possesses conformational flexibility, primarily around the C-O single bond of the methoxy group.

Conformational Analysis involves systematically exploring the potential energy surface with respect to the rotation of this bond to identify stable conformers (energy minima) and the rotational energy barriers between them. This analysis would likely reveal the most stable arrangement of the methyl group relative to the planar ethene core, which could influence the molecule's crystal packing and reactivity.

Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrational and rotational movements, as well as its interactions with surrounding solvent molecules, over time. For this compound, an MD simulation could reveal the preferred orientation of the molecule in a solvent, the dynamics of its flexible methoxy group, and how solvent molecules interact with the electron-rich and electron-poor regions of the molecule.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations, which are based on quantum mechanical principles without reliance on experimental data, are instrumental in predicting a molecule's spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. Such data would be invaluable for confirming the molecular structure and assigning experimental NMR spectra.

Infrared (IR) Spectroscopy: Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. Each peak in the theoretical spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching and bending of bonds. This allows for a detailed assignment of experimental IR spectra and a deeper understanding of the molecule's vibrational dynamics. Key vibrational modes for this compound would include the C≡N stretches of the nitrile groups, C=C and C-O stretching vibrations, and various C-H bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information provides insight into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions, which are characteristic of its chromophores.

The absence of published computational studies on this compound means that detailed, theoretically-derived data tables for its NMR, IR, and UV-Vis spectra cannot be provided at this time. The scientific community awaits future research that may shed light on the theoretical spectroscopic properties of this interesting compound.

Advanced Applications in Organic Synthesis and Materials Science

Methoxyethene-1,1,2-tricarbonitrile as a Versatile Synthetic Building Block

The reactivity of this compound, characterized by its electron-deficient double bond and the presence of multiple nitrile functionalities, makes it an attractive starting material for the synthesis of a wide array of organic compounds. evitachem.com Its utility as a building block stems from its ability to participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions. evitachem.com

Precursor for the Construction of Complex Organic Architectures

The synthesis of this compound is typically achieved through the reaction of ethene-1,1,2,2-tetracarbonitrile with methanol (B129727). evitachem.com This straightforward synthesis provides access to a molecule primed for further chemical elaboration. The electron-withdrawing nature of the three cyano groups makes the vinylic carbon atoms susceptible to attack by nucleophiles, a feature that has been exploited in the construction of more intricate molecular structures.

While specific, complex architectures derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various complex heterocyclic systems. For instance, the pyrazole (B372694) nucleus, a key component in many pharmaceuticals, is often synthesized through the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648) derivatives. nih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.com The functional group array in this compound presents potential for its conversion into precursors suitable for such cyclization reactions, offering a pathway to highly substituted pyrazole derivatives.

The general reactivity profile of this compound suggests its utility in multicomponent reactions, a powerful strategy for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgnih.gov

Rational Design of Novel Molecular Scaffolds through this compound Modifications

The modification of this compound provides a platform for the rational design of novel molecular scaffolds. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to introduce a variety of functional groups. These transformations would dramatically alter the electronic and steric properties of the molecule, enabling the tailoring of its structure for specific applications.

For example, the conversion of the nitrile groups to other functionalities could lead to the formation of unique ligands for catalysis or precursors for supramolecular assemblies. The strategic modification of this compact and highly functionalized molecule opens avenues for creating diverse molecular architectures with tailored properties.

Role in Electron-Transfer Processes and Redox Chemistry

The formation of charge-transfer complexes between electron-rich donor molecules and electron-deficient acceptor molecules is a well-established phenomenon. The electron-poor π-system of this compound makes it a candidate for forming such complexes with suitable electron donors. These interactions can lead to the development of new materials with interesting optical and electronic properties.

Applications in Polymer Chemistry and Advanced Materials Design (Focus on chemical functionality and reactivity)

The unique chemical functionality of this compound makes it a promising candidate for applications in polymer chemistry and the design of advanced materials. evitachem.com The presence of multiple reactive sites allows for its incorporation into polymeric structures, potentially imparting unique properties to the resulting materials.

Monomer in Controlled Polymerization Reactions

The vinyl group in this compound makes it a potential monomer for polymerization reactions. The electron-deficient nature of the double bond suggests that it could undergo anionic polymerization. researchgate.netresearchgate.netrsc.org In such a process, an anionic initiator would attack the β-carbon of the double bond, generating a carbanion that could then propagate by adding to another monomer molecule. The presence of three nitrile groups would significantly influence the reactivity of the monomer and the properties of the resulting polymer.

Radical polymerization is another possibility, although the high substitution on the double bond might present steric hindrance. nih.govmdpi.com The specific conditions required for the controlled polymerization of this compound would need to be determined experimentally.

Integration into π-Conjugated Systems for Functional Material Precursors

The incorporation of the this compound unit into π-conjugated systems is a promising strategy for the development of new functional materials. The strong electron-withdrawing character of the tricarbonitrile-substituted ethene moiety can be used to tune the electronic properties of conjugated polymers.

Donor-acceptor type polymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units, are a major class of materials used in organic electronics. nih.gov The integration of a potent acceptor unit like this compound into a polymer backbone could lead to materials with low bandgaps, a desirable property for applications in organic solar cells and field-effect transistors. The synthesis of such polymers could be achieved through the reaction of a difunctionalized derivative of this compound with a suitable electron-rich comonomer.

Future Directions and Emerging Research Avenues for Methoxyethene 1,1,2 Tricarbonitrile

Exploration of Untapped Reactivity Patterns and Novel Reaction Conditions

The high reactivity of methoxyethene-1,1,2-tricarbonitrile, stemming from its three cyano groups, makes it an ideal candidate for exploring novel chemical transformations. nih.gov While it is known to participate in nucleophilic additions and substitutions, its full potential in other reaction classes is largely untapped. nih.gov

Future research should systematically investigate its participation in various cycloaddition reactions . rsc.orgmdpi.com As an electron-poor dienophile, it is predicted to be a highly reactive partner in Diels-Alder reactions with electron-rich dienes, offering a direct route to complex cyclic and polycyclic systems. wikipedia.org The stereochemical outcomes of such reactions, influenced by the methoxy (B1213986) and tricyanomethyl groups, warrant detailed investigation. rsc.org Furthermore, its potential in [2+2] and [3+2] cycloadditions, for instance with ketenes or azides, could lead to the synthesis of novel four- and five-membered heterocyclic and carbocyclic frameworks. rsc.orgnih.gov

The application of multicomponent reactions (MCRs) involving this compound is another promising avenue. rsc.org MCRs, where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency and molecular diversity. researchgate.net Designing MCRs that incorporate this trinitrile species could rapidly generate libraries of highly functionalized and structurally complex molecules, which are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

The influence of novel reaction conditions on the reactivity of this compound should also be explored. Techniques such as microwave irradiation, flow chemistry, and mechanochemistry could offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced selectivity.

| Reaction Type | Potential Reactant | Potential Product Class |

| [4+2] Cycloaddition | Electron-rich Dienes | Highly functionalized cyclohexenes |

| [3+2] Dipolar Cycloaddition | Azides, Nitrones | Substituted triazoles, isoxazolidines |

| [2+2] Cycloaddition | Ketenes, Alkenes | Cyclobutane derivatives |

| Multicomponent Reactions | Isocyanides, Aldehydes, etc. | Complex acyclic and heterocyclic systems |

Integration with Modern Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis, Transition Metal Catalysis)

Modern catalytic methods offer powerful tools to unlock new reactivity pathways for this compound.

In the realm of organocatalysis , the electron-deficient nature of the double bond makes it an excellent substrate for nucleophilic additions catalyzed by chiral amines or phosphines. This could provide enantioselective routes to valuable chiral building blocks.

Photoredox catalysis has emerged as a powerful technique for radical reactions under mild conditions. numberanalytics.com this compound, as an electron-deficient alkene, is a prime candidate for photoredox-catalyzed difunctionalization reactions. numberanalytics.com For example, the combination of photoredox catalysis with nickel catalysis could enable novel arylsilylation or other cross-coupling reactions. rsc.orgresearchgate.net Such methods could allow for the introduction of various functional groups across the double bond with high regioselectivity.

Transition metal catalysis offers a broad spectrum of possibilities. Early transition metals are known to catalyze unique transformations, and their interaction with the nitrile groups and the alkene of this compound could lead to novel bond activations and polymerizations. mdpi.com Late transition metals, particularly palladium and nickel, are workhorses in cross-coupling chemistry. mdpi.com The development of catalytic cycles involving the insertion of a metal carbene into the C-H bonds of the methoxy group or the alkene backbone could provide new synthetic routes. researchgate.net Furthermore, the nitrile groups themselves can act as coordinating ligands, potentially influencing the catalytic cycle in unique ways.

| Catalytic System | Potential Transformation | Significance |

| Organocatalysis | Enantioselective Michael Addition | Access to chiral synthons |

| Photoredox Catalysis | Radical difunctionalization of the C=C bond | Mild conditions for complex bond formations |

| Transition Metal Catalysis | Cross-coupling, C-H activation, polymerization | Diverse functionalization and material synthesis |

Investigation of Supramolecular Interactions and Self-Assembly

The presence of multiple nitrile groups and a polar methoxy group suggests that this compound could participate in a variety of non-covalent interactions, making it a target for supramolecular chemistry research. mdpi.com The nitrile group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. mdpi.com

Future studies should investigate the ability of this molecule to form self-assembled structures in the solid state and in solution. The interplay of hydrogen bonding, π-π stacking (if aromatic substituents are introduced), and dipole-dipole interactions could lead to the formation of well-defined one-, two-, or three-dimensional architectures. rsc.org The study of aryl nitriles has shown their dual role as hydrogen-bond acceptors and modifiable groups, opening avenues for post-modification of self-assembled structures. mdpi.com

Furthermore, the strong electron-accepting character of the tricyanovinyl group makes it an ideal candidate for forming charge-transfer complexes with electron-donating molecules. ipb.ptyoutube.com The investigation of these complexes could lead to the development of new organic materials with interesting optical and electronic properties.

Development of Tailored Characterization Techniques for this compound

The unique structural and electronic properties of this compound and its derivatives may require the application and development of tailored characterization techniques.

Advanced NMR spectroscopy techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of its reaction products. rsc.orgrsc.orgresearchgate.net Solid-state NMR could be particularly valuable for characterizing any supramolecular assemblies or polymeric materials derived from this compound, providing insights into intermolecular packing and dynamics. libretexts.orgrsc.org

Vibrational spectroscopy (Infrared and Raman) is highly sensitive to the nitrile stretching frequency. This can be exploited as a probe for studying intermolecular interactions, such as hydrogen bonding and the formation of charge-transfer complexes, as the electronic environment significantly influences the C≡N bond strength and, consequently, its vibrational frequency. numberanalytics.com

Given its electron-deficient nature, electrochemical methods like cyclic voltammetry will be instrumental in determining its redox properties. rsc.orgmdpi.com This is particularly relevant for its potential application in organic electronics and for understanding its behavior in photoredox catalytic cycles.

For derivatives designed as "push-pull" systems, specialized techniques to measure nonlinear optical (NLO) properties , such as Electric Field Induced Second Harmonic Generation (EFISH), will be necessary to evaluate their potential in optoelectronic applications.

| Technique | Information Gained | Relevance |

| Advanced NMR | Unambiguous structure, solid-state packing | Product characterization, supramolecular studies |

| Vibrational Spectroscopy | Intermolecular interactions, bond strengths | Probing hydrogen bonding and charge transfer |

| Electrochemistry | Redox potentials, electron transfer kinetics | Materials science, mechanistic studies in catalysis |

| Nonlinear Optical Analysis | Hyperpolarizability (for push-pull derivatives) | Development of optoelectronic materials |

Synergistic Approaches: Bridging Experimental and Theoretical Studies for Predictive Organic Chemistry

A powerful strategy for accelerating research on this compound involves a close integration of experimental work with computational and theoretical chemistry .

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data. researchgate.net Furthermore, DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions. This predictive power can guide the design of experiments, saving time and resources. For instance, computational screening of potential reactants for cycloaddition or multicomponent reactions could identify the most promising candidates for experimental investigation.

Theoretical studies can also provide deep insights into the nature of non-covalent interactions driving supramolecular assembly and the electronic structure of charge-transfer complexes. By combining experimental observations with computational analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and non-covalent interaction plots, a comprehensive understanding of the structure-property relationships for this molecule and its derivatives can be achieved.

| Theoretical Method | Application | Synergy with Experiment |

| DFT Geometry Optimization | Predict stable conformers and bond lengths/angles | Correlate with X-ray crystallography data |

| DFT Frequency Calculation | Predict IR and Raman spectra | Aid in the assignment of experimental vibrational bands |

| Reaction Pathway Modeling | Determine transition state energies and reaction mechanisms | Rationalize observed product distributions and stereochemistry |

| NCI/QTAIM Analysis | Visualize and quantify non-covalent interactions | Understand driving forces for self-assembly observed in solid-state |

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for the synthesis of complex molecules, the development of novel materials, and the advancement of fundamental chemical principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.